Decyl selenocyanate
Description
Properties
CAS No. |
5349-32-6 |
|---|---|
Molecular Formula |
C11H21NSe |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
decyl selenocyanate |
InChI |
InChI=1S/C11H21NSe/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-10H2,1H3 |
InChI Key |
XQCRBVVYFOEVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Se]C#N |
Origin of Product |
United States |
Preparation Methods
Standard Protocol
A mixture of KSeCN and 1-bromodecane in a 1:1 molar ratio is dissolved in dimethylformamide (DMF) and stirred at 60°C for 16 hours. Post-reaction, the mixture is hydrolyzed and extracted with dichloromethane (DCM). Evaporation of the organic layer yields this compound as a pale-yellow liquid. Key spectral data include:
Alternative Room-Temperature Synthesis
A modified approach under milder conditions involves stirring KSeCN and 1-bromodecane in DMF at room temperature under a nitrogen atmosphere for 12 hours. This method achieves comparable yields (close to quantitative) without thermal activation, making it suitable for heat-sensitive substrates. Post-reaction workup follows similar extraction and purification steps.
Reaction Optimization and Parameter Analysis
Solvent Effects
DMF is the solvent of choice due to its high polarity and ability to stabilize ionic intermediates. Substituting DMF with acetonitrile or tetrahydrofuran (THF) reduces reaction efficiency, as evidenced by incomplete conversion in non-polar solvents.
Temperature and Time Dependence
- Thermal Activation (60°C): Ensures complete conversion within 16 hours, minimizing side reactions such as diselenide formation.
- Ambient Conditions (25°C): Requires extended reaction times (24–48 hours) but avoids thermal degradation.
Analytical Characterization and Validation
Spectroscopic Data
The structural integrity of this compound is confirmed through multinuclear NMR spectroscopy (Table 1).
Table 1: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H | 0.8 (t), 1.2 (m), 1.37 (q), 1.8 (q), 3.0 (t) | Triplet, multiplet, quartet |
| ¹³C | 102.1 (CN), 23.1–32.3 | Carbonyl, alkyl |
| ⁷⁷Se | 206.8 | Singlet |
Purity Assessment
Column chromatography (silica gel, hexane/DCM) achieves >95% purity, as verified by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Parameter | Thermal Method | Ambient Method |
|---|---|---|
| Temperature | 60°C | 25°C |
| Time | 16 hours | 12–24 hours |
| Yield | Quantitative | 65–85% |
| Byproducts | Minimal | Trace diselenides |
| Scalability | Industrial | Laboratory-scale |
Chemical Reactions Analysis
Reduction to Didecyldiselenide
Decyl selenocyanate undergoes reduction with sodium borohydride (NaBH₄) in ethanol at room temperature, forming didecyldiselenide (C₂₀H₄₂Se₂) :
Reaction Mechanism
-
Reduction: NaBH₄ converts -SeCN to -Se⁻.
-
Dimerization: Two selenolates (C₁₀H₂₁Se⁻) couple to form the diselenide.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| C₁₀H₂₁SeCN + NaBH₄ | EtOH | RT | 2 h | C₂₀H₄₂Se₂ (86% yield) |
Characterization Data for C₂₀H₄₂Se₂
Chemoselective Reduction Pathways
The reactivity of this compound with hydrides is highly dependent on stoichiometry :
| Hydride | Equivalents | Product |
|---|---|---|
| NaBH₄ | 1.25 | C₁₀H₂₁Se⁻ (selenolate) |
| NaBH₄ | 0.25 | C₂₀H₄₂Se₂ (diselenide) |
| LiHBEt₃ | 1.0 | C₂₀H₄₂Se₂ (diselenide) |
This chemoselectivity arises from intermediate selenol (C₁₀H₂₁SeH) formation, which reacts with unreacted selenocyanate to form diselenides .
Role in Radical Reactions
This compound participates in radical-based transformations under photoredox conditions, though specific studies on its ambident reactivity (Se vs. CN) remain limited. Analogous selenocyanates undergo:
Scientific Research Applications
Decyl selenocyanate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential anticancer and chemopreventive properties.
Medicine: Studied for its role in redox modulation and its potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of decyl selenocyanate involves its ability to modulate redox processes within cells. It can affect DNA binding, gene expression, and the activity of enzymes such as cyclo-oxygenase-2 (COX-2). These actions contribute to its potential anticancer and chemopreventive effects .
Comparison with Similar Compounds
Comparison with Similar Organoselenocyanates
Structural and Functional Differences
- Alkyl vs. Aromatic Groups: Decyl selenocyanate features a long alkyl chain, which may increase lipophilicity and membrane permeability compared to shorter-chain (e.g., methyl selenocyanate) or aromatic (e.g., benzyl selenocyanate, p-XSC) derivatives. However, excessive lipophilicity could reduce bioavailability or increase toxicity . Benzyl selenocyanate (C₆H₅CH₂SeCN) and p-XSC (C₆H₄(CH₂SeCN)₂) contain aromatic rings, which enhance stability and enable π-π interactions with cellular targets like tubulin or DNA .
Chemopreventive and Anticancer Efficacy
Table 1: Key Metrics of Selected Organoselenocyanates
Key Findings:
- p-XSC exhibits the highest chemopreventive index (4.0), indicating superior tolerability and efficacy in suppressing mammary tumors in vivo .
- Benzyl selenocyanate derivatives demonstrate potent cytotoxicity (IC₅₀ = 1.5 µM) via tubulin inhibition, outperforming many conventional chemotherapeutics .
- Methyl selenocyanate shows moderate activity but higher toxicity, limiting its therapeutic window .
Mechanisms of Action
- Redox Modulation: Organoselenocyanates disrupt cancer cell redox balance by generating reactive oxygen species (ROS) or acting as antioxidants, depending on concentration and cellular context .
- Enzyme Inhibition: p-XSC downregulates COX-2 and NF-κB, critical pathways in inflammation-driven carcinogenesis .
- Cytoskeletal Disruption: Benzyl selenocyanate derivatives inhibit tubulin polymerization, blocking mitosis in cancer cells .
Toxicity and Bioavailability
- Potassium selenocyanate and methyl selenocyanate have narrow therapeutic indices due to rapid selenium release, increasing the risk of selenosis .
- This compound: The long alkyl chain may improve tissue retention but could also enhance lipid peroxidation or organ accumulation, necessitating further toxicity studies.
Q & A
Q. What are the established synthetic routes for decyl selenocyanate, and how do reaction conditions influence yield and purity?
this compound is synthesized via nucleophilic substitution, where decyl halides react with potassium selenocyanate (KSeCN). Microwave-assisted methods (e.g., 20 W, 100°C in acetonitrile) can reduce reaction times from hours to minutes while maintaining yields (~75%) . Solvent choice (polar aprotic vs. non-polar), temperature, and stoichiometric ratios of KSeCN to decyl halide are critical for minimizing byproducts like diselenides. Purification often involves silica gel chromatography after quenching excess KSeCN with benzyl bromide .
Q. How do spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Peaks for the alkyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and the SeCN group (no direct proton signal; inferred via adjacent carbon shifts).
- FTIR : A sharp peak at ~2,100 cm⁻¹ confirms the -SeCN stretching vibration .
- Mass Spectrometry : Molecular ion peaks at m/z 287 (C₁₁H₂₁SeN) validate molecular weight. Cross-referencing with synthetic intermediates (e.g., decyl tosylate) ensures purity .
Q. What are the primary mechanisms of selenium release from this compound in biological systems?
this compound undergoes enzymatic hydrolysis via glutathione peroxidase or thioredoxin reductase, releasing selenide (H₂Se), which is incorporated into selenoproteins. The alkyl chain facilitates cellular uptake, while the SeCN group acts as a "slow-release" selenium source, modulating redox pathways like PI3K/Akt and Nrf2/Keap1 .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s reactivity for targeted drug delivery?
Density Functional Theory (DFT) calculations predict electrophilic susceptibility at the selenium atom, enabling rational design of prodrugs. Molecular docking studies with Akt kinase (PDB: 1UNQ) reveal binding affinities (-9.2 kcal/mol) for the SeCN group, suggesting potential as a PI3K/Akt inhibitor. Adjusting alkyl chain length (C8 vs. C10) can fine-tune lipophilicity (logP: 3.2 vs. 4.1) and membrane permeability .
Q. What experimental strategies resolve contradictions in this compound’s environmental persistence vs. bioremediation potential?
Conflicting data arise from speciation-dependent behavior:
Q. How do in vivo models validate this compound’s antitumor efficacy while addressing pharmacokinetic limitations?
In murine melanoma xenografts, this compound (50 mg/kg/day, oral) reduces tumor volume by 60% via Akt pathway inhibition. Challenges include:
- Bioavailability : Low aqueous solubility (0.8 mg/mL) necessitates nanoemulsion formulations (e.g., Tween-80/PEG).
- Toxicity : Elevated hepatic glutathione (GSH) depletion at >100 mg/kg requires dose-response studies .
Key Research Gaps
- Mechanistic Clarity : Role of SeCN⁻ in epigenetic regulation (e.g., DNA methylation) remains unexplored.
- Environmental Fate : Long-term ecotoxicology data for aquatic systems are lacking.
- Formulation Science : Nano-delivery systems to enhance bioavailability require innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
